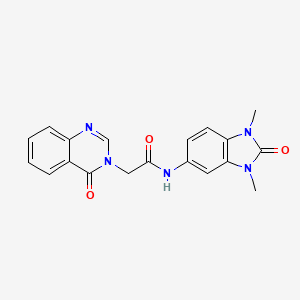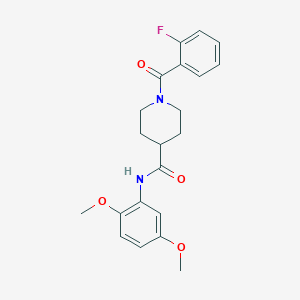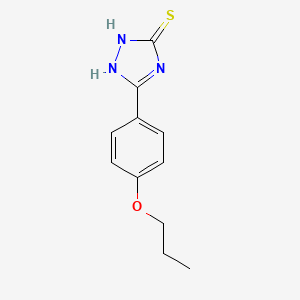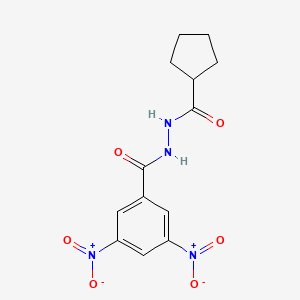![molecular formula C27H29N3O4S B4771080 N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)
N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Übersicht
Beschreibung
N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMG 487 and is a potent inhibitor of the CXCR3 chemokine receptor. The CXCR3 receptor is involved in the regulation of immune responses and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Wissenschaftliche Forschungsanwendungen
AMG 487 has been extensively studied for its potential applications in scientific research. One of the primary applications of AMG 487 is as a tool to study the CXCR3 chemokine receptor. By inhibiting the CXCR3 receptor, researchers can investigate the role of this receptor in various diseases and immune responses. AMG 487 has been shown to be effective in inhibiting the migration of T cells, which are involved in the immune response. This inhibition has been shown to be effective in the treatment of autoimmune disorders and inflammatory diseases.
Wirkmechanismus
AMG 487 is a potent inhibitor of the CXCR3 chemokine receptor. The CXCR3 receptor is involved in the regulation of immune responses and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. By inhibiting the CXCR3 receptor, AMG 487 blocks the migration of T cells, which are involved in the immune response. This inhibition has been shown to be effective in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
AMG 487 has been shown to have a variety of biochemical and physiological effects. Inhibition of the CXCR3 receptor by AMG 487 has been shown to reduce the migration of T cells, which are involved in the immune response. This inhibition has been shown to be effective in the treatment of autoimmune disorders and inflammatory diseases. AMG 487 has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
AMG 487 has several advantages for use in lab experiments. It is a potent inhibitor of the CXCR3 receptor, making it an effective tool for investigating the role of this receptor in various diseases and immune responses. It has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer treatment. However, AMG 487 has some limitations for use in lab experiments. It is a complex chemical compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on AMG 487. One potential direction is the investigation of its potential applications in cancer treatment. AMG 487 has been shown to have anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases and autoimmune disorders. AMG 487 has been shown to be effective in inhibiting the migration of T cells, which are involved in the immune response, and further research is needed to determine its potential as a treatment for these diseases. Finally, research is needed to further understand the mechanism of action of AMG 487 and its potential interactions with other chemical compounds.
Eigenschaften
IUPAC Name |
2-[[2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-4-18-28-27(32)23-11-7-8-12-24(23)29-26(31)19-30(25-13-9-6-10-21(25)5-2)35(33,34)22-16-14-20(3)15-17-22/h4,6-17H,1,5,18-19H2,2-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGOEPAMCHKWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771003.png)
![4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4771013.png)
![2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4771014.png)
![4,5-dimethoxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4771025.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4771036.png)
![(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4771042.png)
![2-fluoro-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4771044.png)
![5-({[4-(acetylamino)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4771063.png)



![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4771110.png)